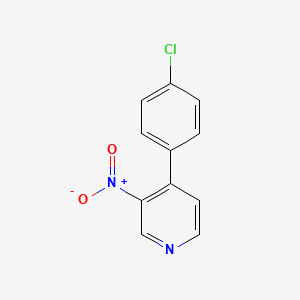

4-(4-Chlorophenyl)-3-nitropyridine

Description

Properties

Molecular Formula |

C11H7ClN2O2 |

|---|---|

Molecular Weight |

234.64 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-3-nitropyridine |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H |

InChI Key |

PFHJQUNPYGQGMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 4-(4-Chlorophenyl)pyridine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Another method involves the coupling of 4-chlorobenzene diazonium salt with 3-nitropyridine. This reaction is typically carried out in the presence of a copper catalyst and under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 3 activates the pyridine ring for nucleophilic aromatic substitution (NAS), with regioselectivity influenced by substituents.

Vicarious Nucleophilic Substitution (VNS)

-

Reagents : Thiols, carbon nucleophiles (e.g., chloroform anions).

-

Conditions : Mild temperatures (0–25°C), polar aprotic solvents (DMF, dichloromethane).

-

Products : Substitution occurs preferentially at position 6 (para to the nitro group), as steric and electronic effects from the 4-chlorophenyl group limit reactivity at position 2 .

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| VNS | Benzyl mercaptan | 6-(Benzylthio)-4-(4-chlorophenyl)-3-nitropyridine | 72 |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

-

Reagents : Amines (e.g., n-butylamine).

-

Conditions : Oxidative agents (H₂O₂, O₂), 50–80°C.

-

Products : 2-Amino derivatives via intermediate dihydro adducts .

Reduction of the Nitro Group

The nitro group at position 3 is reducible to an amine, enabling downstream functionalization.

Catalytic Hydrogenation

-

Catalyst : Pd/C or Raney Ni.

-

Conditions : H₂ (1–3 atm), ethanol, 25–50°C.

-

Product : 3-Amino-4-(4-chlorophenyl)pyridine, isolated as a stable intermediate .

| Reduction Method | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd/C | Pd/C | 3-Amino-4-(4-chlorophenyl)pyridine | 85 |

Diazotization and Coupling Reactions

The amine product from nitro reduction undergoes diazotization, enabling cross-coupling or heterocycle formation.

Diazotization

-

Reagents : NaNO₂, HCl (0–5°C).

-

Conditions : Hydrolysis at 60–80°C.

-

Products : Hydroxypyridine derivatives or coupling adducts (e.g., biphenyls) .

| Diazotization Step | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂O, 70°C | 4-(4-Chlorophenyl)pyridin-3-ol | 60 |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring resists electrophilic attack, but the 4-chlorophenyl group can undergo halogen exchange or coupling.

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄.

-

Conditions : DME/H₂O, 80–100°C.

Photophysical Behavior

The 3-nitro-4-arylpyridine scaffold exhibits tunable absorption/emission properties due to intramolecular charge transfer (ICT).

| Compound | λₐ₆ₛ (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-3-nitropyridine | 320 | 90 |

Mechanistic Insights

-

Nitro Group Directing Effects : The 3-NO₂ group deactivates positions 2 and 6 but enhances reactivity at position 4 (para to nitro) .

-

Steric Effects : The 4-chlorophenyl group hinders substitution at position 2, favoring position 6 in NAS .

-

Reduction Selectivity : Catalytic hydrogenation selectively reduces the nitro group without affecting the C–Cl bond .

This reactivity profile positions this compound as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 4-(4-Chlorophenyl)-3-nitropyridine lies in its role as a precursor for synthesizing various pharmaceutical compounds. The compound is often utilized in the development of nitropyridine derivatives, which exhibit a range of biological activities.

- Antimicrobial Activity : Research has shown that derivatives of nitropyridine compounds possess significant antimicrobial properties. For instance, studies have indicated that certain nitropyridine derivatives demonstrate effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The synthesis of these derivatives often involves reactions with various amines and carboxylic acids to yield compounds with enhanced biological activity.

- Antiviral Activity : Some studies suggest that nitropyridine derivatives can also exhibit antiviral properties. For example, certain synthesized compounds have shown effectiveness against viral pathogens, indicating potential therapeutic applications in antiviral drug development .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Nucleophilic Functionalization : The compound can undergo nucleophilic substitutions to generate diverse functionalized products. This property is exploited to create new materials with tailored functionalities for specific applications in materials science and medicinal chemistry .

- Catalysis : Recent advancements have highlighted the use of this compound in catalyzing reactions involving nitroarene reductions. For instance, palladium nanoparticles supported on this compound have been shown to effectively reduce nitro groups to amines under mild conditions .

Case Study 1: Antimicrobial Derivatives

A study conducted by Kaneria et al. focused on synthesizing new N-substituted piperidine derivatives from this compound. The synthesized compounds were evaluated for their antimicrobial activities against several bacterial strains, demonstrating promising results with inhibition zones comparable to standard antibiotics .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

Case Study 2: Photophysical Properties

Another investigation explored the photophysical properties of 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines derived from this compound. This study revealed significant shifts in absorption maxima due to structural modifications, suggesting potential applications in photonic devices .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group can participate in hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

4-Chloro-3-nitropyridine (CAS 13091-23-1)

- Molecular Formula : C₅H₃ClN₂O₂

- Molecular Weight : 158.54 g/mol

- Key Features : Nitro at position 3 and chloro at position 4 on the pyridine ring.

- Reactivity : The electron-withdrawing nitro group deactivates the pyridine ring, directing electrophilic substitution to specific positions. This compound is often used as a precursor in nucleophilic aromatic substitution reactions .

- Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals.

4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine (CAS 1398322-86-5)

- Molecular Formula : C₁₇H₁₄ClN₃O₄

- Molecular Weight : 375.77 g/mol

- Key Features : Partially saturated pyridine ring with 4-chlorophenyl and 2,6-dinitrophenyl substituents.

- Reactivity: The tetrahydropyridine ring enhances flexibility, while nitro groups increase electrophilicity.

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.68 g/mol

- Key Features : Chloro and phenyl groups on a phthalimide core.

- Applications : Used to synthesize polyimides, highlighting the role of chloro and aryl groups in polymer backbone formation .

Functional Group Variations

4-Chloro-3-fluoropyridine

4-Hydroxy-3-nitropyridine

- Molecular Formula : C₅H₄N₂O₃

- Molecular Weight : 140.10 g/mol

- Key Features : Hydroxyl (-OH) instead of chloro at position 4.

- Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

Data Tables: Comparative Analysis

*Calculated based on structural analogs.

Biological Activity

4-(4-Chlorophenyl)-3-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the nitration of 4-chloropyridine or other substituted pyridines. Various methods have been reported, including:

- Nitration with Nitric Acid : Traditional methods involve treating chloropyridine derivatives with concentrated nitric acid, leading to the formation of nitro groups at specific positions on the pyridine ring.

- Multicomponent Reactions : Recent advancements include the use of multicomponent reactions that yield this compound alongside other derivatives, enhancing efficiency and reducing waste .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown:

- Inhibition of Gram-positive and Gram-negative Bacteria : The compound demonstrates efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes related to neurodegenerative diseases:

- Acetylcholinesterase (AChE) Inhibition : A study reported that derivatives of nitropyridine, including this compound, showed moderate inhibition of AChE, which is crucial for treating Alzheimer's disease. The inhibition percentage was noted to be around 28% at a concentration of 50 µM .

The biological activity of this compound can be attributed to its structural characteristics:

- Electron-Withdrawing Effects : The presence of the nitro group and the chlorine atom enhances the electron-withdrawing capacity of the molecule, which may facilitate interactions with biological targets such as enzymes and receptors.

- Charge Transfer Complexes : The compound's ability to form charge transfer complexes has been suggested as a mechanism for its antimicrobial and enzyme inhibitory activities .

Study on Neuroprotective Effects

In a controlled study examining compounds similar to this compound, researchers found that certain derivatives exhibited neuroprotective effects in vitro. These compounds were able to reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative disease therapies .

Anticancer Activity

Another study explored the anticancer potential of nitropyridine derivatives. It was found that this compound inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effectiveness at low micromolar concentrations .

Data Tables

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.